An In-depth Technical Guide to 5-Chloro-6-methylpicolinaldehyde: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide to 5-Chloro-6-methylpicolinaldehyde: A Versatile Scaffold for Modern Drug Discovery
Introduction: The Strategic Importance of Substituted Picolinaldehydes in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its status as a "privileged scaffold." Within this class of heterocyles, substituted picolinaldehydes, such as 5-Chloro-6-methylpicolinaldehyde (CAS No. 137778-17-7), have emerged as exceptionally valuable building blocks. The strategic placement of a reactive aldehyde group at the 2-position, coupled with the modulating effects of chloro and methyl substituents on the pyridine ring, offers a rich platform for the synthesis of complex molecular architectures with diverse biological activities.
This technical guide provides an in-depth exploration of 5-Chloro-6-methylpicolinaldehyde, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, plausible synthetic routes, characteristic spectroscopic signatures, and its pivotal role as a key intermediate in the synthesis of medicinally relevant compounds.
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective and safe utilization in the laboratory.
| Property | Value | Source(s) |
| CAS Number | 137778-17-7 | [1] |
| Molecular Formula | C₇H₆ClNO | [1] |
| Molecular Weight | 155.58 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥96% | [1] |
| Storage Temperature | 2-8°C under an inert atmosphere | [1] |
| InChI Key | PYYGYULRJHPVOF-UHFFFAOYSA-N | [1] |
Safety Information:
5-Chloro-6-methylpicolinaldehyde is classified as a warning-level hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
Strategic Synthesis of 5-Chloro-6-methylpicolinaldehyde
Method 1: Oxidation of (5-Chloro-6-methylpyridin-2-yl)methanol
This is a classic and reliable method for the preparation of aldehydes, involving the oxidation of the corresponding primary alcohol. The precursor, (5-Chloro-6-methylpyridin-2-yl)methanol, can be synthesized from commercially available starting materials.
Proposed Synthetic Workflow:
Caption: Proposed synthesis of 5-Chloro-6-methylpicolinaldehyde via oxidation.
Step-by-Step Protocol (Proposed):
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Synthesis of (5-Chloro-6-methylpyridin-2-yl)methanol:
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To a solution of 2-Chloro-6-methylpyridine in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).
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Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC).
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Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.
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The resulting crude 2-(bromomethyl)-5-chloro-6-methylpyridine is then subjected to hydrolysis, for instance, by treatment with an aqueous solution of sodium bicarbonate, to yield (5-Chloro-6-methylpyridin-2-yl)methanol.
-
-
Oxidation to 5-Chloro-6-methylpicolinaldehyde:
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Dissolve the synthesized (5-Chloro-6-methylpyridin-2-yl)methanol in a suitable solvent like dichloromethane.
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Add a mild oxidizing agent such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) portion-wise at room temperature.[2]
-
Stir the reaction mixture until the alcohol is completely oxidized (monitored by TLC).
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Upon completion, the reaction mixture is filtered through a pad of celite and silica gel to remove the oxidant byproducts.
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The filtrate is concentrated, and the crude product is purified by column chromatography to afford pure 5-Chloro-6-methylpicolinaldehyde.
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Method 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5][6] This approach would likely involve the formylation of a suitable 2-chloro-3-methylpyridine precursor.
Proposed Synthetic Workflow:
Caption: Proposed Vilsmeier-Haack synthesis of 5-Chloro-6-methylpicolinaldehyde.
Step-by-Step Protocol (Proposed):
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Preparation of 2,5-Dichloro-6-methylpyridine:
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Start with commercially available 2-Amino-5-chloro-6-methylpyridine.
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Perform a Sandmeyer reaction by treating the starting amine with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt, followed by the addition of a copper(I) chloride solution to introduce the second chloro substituent.
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-
Vilsmeier-Haack Formylation:
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To a solution of 2,5-Dichloro-6-methylpyridine in dimethylformamide (DMF), slowly add phosphorus oxychloride (POCl₃) at 0°C.[3]
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The reaction mixture is then heated to facilitate the formation of the iminium salt intermediate.
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After the reaction is complete, the mixture is cooled and carefully quenched with an aqueous solution of a base, such as sodium acetate, to hydrolyze the iminium salt.[3]
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The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
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Purification by column chromatography will yield the desired 5-Chloro-6-methylpicolinaldehyde.
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Spectroscopic Characterization (Predicted)
| Spectroscopic Data | Predicted Values and Interpretation | Source(s) for Analogy |
| ¹H NMR | δ (ppm) in CDCl₃: ~10.1 (s, 1H, -CHO) ~7.8 (d, 1H, Ar-H) ~7.5 (d, 1H, Ar-H) ~2.6 (s, 3H, -CH₃) | [1][7] |
| ¹³C NMR | δ (ppm) in CDCl₃: ~192 (-CHO) ~155 (C-Cl) ~152 (C-CHO) ~138 (Ar-C) ~125 (Ar-C) ~124 (C-CH₃) ~20 (-CH₃) | [8][9][10][11] |
| FTIR | ν (cm⁻¹): ~2950-2850 (C-H stretch, methyl) ~2850-2750 (C-H stretch, aldehyde) ~1710-1690 (C=O stretch, aldehyde) ~1600-1450 (C=C and C=N stretch, aromatic ring) ~850-750 (C-Cl stretch) | [12][13][14][15][16] |
| Mass Spectrometry (EI) | m/z: 155/157 (M⁺, molecular ion peak with ³⁵Cl/³⁷Cl isotopes) 154/156 ([M-H]⁺) 126/128 ([M-CHO]⁺) 77 (Aryl fragment) | [17][18][19][20] |
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The true value of 5-Chloro-6-methylpicolinaldehyde lies in its utility as a versatile intermediate for the synthesis of complex, biologically active molecules. The aldehyde functionality serves as a key handle for a variety of transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, enabling the construction of diverse heterocyclic systems. The chloro and methyl groups on the pyridine ring can modulate the electronic properties and steric profile of the molecule, influencing its binding affinity to biological targets.
A particularly promising application of this scaffold is in the development of kinase inhibitors . Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine core is a common feature in many ATP-competitive kinase inhibitors.
A recent patent for RET kinase inhibitors describes the use of a substituted picolinaldehyde in a key synthetic step.[12] While the patent does not explicitly name 5-Chloro-6-methylpicolinaldehyde, the described chemistry is directly applicable and highlights the potential of this building block in synthesizing potent and selective kinase inhibitors.
Representative Reaction Scheme: Reductive Amination for Kinase Inhibitor Synthesis
Caption: Reductive amination of 5-Chloro-6-methylpicolinaldehyde.
This reductive amination reaction is a cornerstone of medicinal chemistry, allowing for the facile introduction of diverse amine-containing fragments. The resulting substituted aminomethyl pyridine can then be further elaborated to construct complex kinase inhibitor scaffolds.[21][22][23][24]
Conclusion: A Building Block with Significant Potential
5-Chloro-6-methylpicolinaldehyde is a strategically functionalized heterocyclic building block with considerable potential for applications in drug discovery and medicinal chemistry. Its versatile reactivity, stemming from the aldehyde group and the substituted pyridine core, makes it an attractive starting material for the synthesis of a wide range of complex molecules. While detailed synthetic and application data in the public domain remains somewhat limited, the principles of organic synthesis and the precedent set by structurally related compounds strongly suggest its utility, particularly in the development of novel kinase inhibitors. This technical guide provides a solid foundation for researchers to harness the potential of this valuable synthetic intermediate.
References
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